2-Amino-4-(difluoromethyl)pyrimidine-5-carboxylic acid
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Overview
Description
2-Amino-4-(difluoromethyl)pyrimidine-5-carboxylic acid is an organic compound with the molecular formula C6H5F2N3O2 It is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 2-Amino-4-(difluoromethyl)pyrimidine-5-carboxylic acid involves the reaction of 4-amino-2-(difluoromethyl)pyrimidine with carbon dioxide. This reaction typically occurs under controlled conditions, such as elevated temperatures and pressures, to facilitate the formation of the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional steps for purification and isolation to ensure the compound meets the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(difluoromethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different carboxylated or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidine compounds .
Scientific Research Applications
2-Amino-4-(difluoromethyl)pyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-(difluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid: This compound is similar in structure but contains a trifluoromethyl group instead of a difluoromethyl group.
2-Amino-4-(methyl)pyrimidine-5-carboxylic acid: This compound has a methyl group in place of the difluoromethyl group.
Uniqueness
2-Amino-4-(difluoromethyl)pyrimidine-5-carboxylic acid is unique due to the presence of the difluoromethyl group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H5F2N3O2 |
---|---|
Molecular Weight |
189.12 g/mol |
IUPAC Name |
2-amino-4-(difluoromethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C6H5F2N3O2/c7-4(8)3-2(5(12)13)1-10-6(9)11-3/h1,4H,(H,12,13)(H2,9,10,11) |
InChI Key |
MMZGADJZCZZPRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)N)C(F)F)C(=O)O |
Origin of Product |
United States |
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